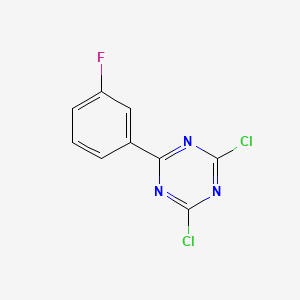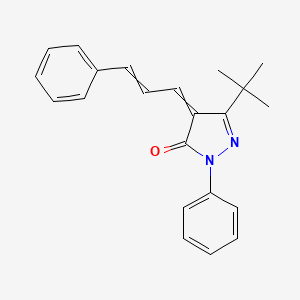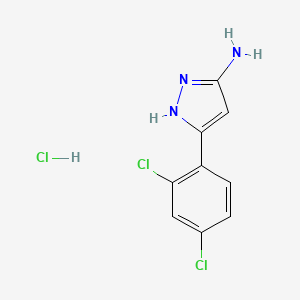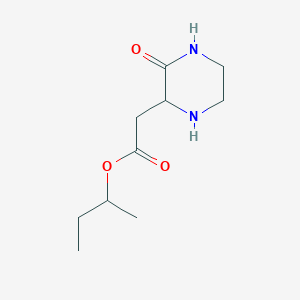
2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine
Descripción general
Descripción
“2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine” is a chemical compound with the molecular weight of 243.07 . It is also known by its IUPAC name "2,4-dichloro-6-(3-fluorophenyl)pyrimidine" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-anilinopyrimidines, which are structurally similar to the compound , has been synthesized from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H5Cl2FN2/c11-9-5-8(14-10(12)15-9)6-2-1-3-7(13)4-6/h1-5H .Chemical Reactions Analysis
The compound can participate in aromatic nucleophilic substitution reactions . The efficiency of these reactions can be influenced by the nature of the substituents .Aplicaciones Científicas De Investigación
Antimicrobial Activity :
- A study by Saleh et al. (2010) synthesized and evaluated a series of 2-fluorophenyl-4,6-disubstituted [1,3,5]triazines for their antimicrobial activity against gram-positive bacteria and fungi. The study found that certain compounds, including variants of 2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine, demonstrated significant activity against all selected organisms, highlighting its potential as an antimicrobial agent (Saleh et al., 2010).
- Sareen et al. (2006) also explored the antimicrobial properties of 2,4,6-trichloro-1,3,5-triazine derivatives, which aligns with the general chemical class of this compound, showcasing their effectiveness in combating microbial growth (Sareen et al., 2006).
Antitumor Activity :
- Research by Bhat et al. (2009) focused on synthesizing a series of 1,2,4-triazole derivatives carrying a 2,4-dichloro-5-fluorophenyl moiety, which is structurally related to this compound. They found that certain compounds exhibited in vitro antitumor activity against a range of cancer cell lines, suggesting the potential of such compounds in cancer treatment (Bhat et al., 2009).
Use in Polymer Synthesis :
- Lim et al. (2012) researched the preparation of microporous polymers based on 1,3,5-triazine units, which included compounds like this compound. These polymers showed high CO2 adsorption capacity, indicating their potential application in environmental technologies (Lim et al., 2012).
Applications in Nanotechnology :
- Zhang et al. (2017) synthesized blue-fluorescence triazine monomers, like 2,4,6-tris(4-fluorophenyl)-1,3,5-triazine, for use in stable cross-linked fluorescent polymeric nanoparticles. These nanoparticles showed promise for live cell imaging label applications, demonstrating the compound's potential in biotechnology and nanotechnology (Zhang et al., 2017).
Optoelectronic Applications :
- The study by Boese et al. (2002) on the crystal structures and packing of triazine derivatives, including 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine, highlighted their application in octupolar nonlinear optics. This indicates their potential use in optoelectronic devices (Boese et al., 2002).
Propiedades
IUPAC Name |
2,4-dichloro-6-(3-fluorophenyl)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN3/c10-8-13-7(14-9(11)15-8)5-2-1-3-6(12)4-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEAULPKEVPMRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701246939 | |
| Record name | 2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102528-19-8 | |
| Record name | 2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102528-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hexanoyl-3-(4-methoxyphenyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B3074935.png)
![4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine](/img/structure/B3074948.png)
![5-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-1H-pyrazol-3-amine](/img/structure/B3074949.png)
![4-methoxy-2-[3-(4-piperidinyl)-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B3074954.png)
![(2Z)-3-[(3,5-dichlorophenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B3074959.png)
![2-[(4-Fluorobenzyl)amino]-4-(4-isopropylphenyl)-4-oxobutanoic acid](/img/structure/B3074964.png)
![5-{2-[2-(Benzyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B3074981.png)






